1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate
Overview
Description
“1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate” is a chemical compound with the molecular formula C7H10F3NO3 . It is often used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C5H9NO.C2HF3O2/c1-2-7-5(1)3-6-4-5;3-2(4,5)1(6)7/h6H,1-4H2; (H,6,7) .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 213.16 . It is in the form of oil .Scientific Research Applications
Synthetic Approaches and Biological Significance
Oxazolone moieties, structurally related to oxaspiro compounds, have diverse pharmacological activities. Synthetic approaches to oxazolones involve various routes, leading to compounds with antimicrobial, anti-inflammatory, and anticancer activities, among others. This indicates the potential for synthesizing structurally complex and biologically active compounds from precursors similar to "1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate" (Kushwaha & Kushwaha, 2021).
Environmental Degradation of Polyfluoroalkyl Chemicals
The environmental degradation of polyfluoroalkyl chemicals, related to the trifluoroacetate group in the compound of interest, highlights the importance of understanding the environmental fate and biodegradability of such compounds. Studies on microbial degradation pathways offer insights into the potential environmental impact and degradation methods for compounds containing perfluoroalkyl moieties (Liu & Avendaño, 2013).
Health Risks of Fluorinated Alternatives
Research on the health risks of novel fluorinated alternatives, including those with trifluoroacetate components, shows systemic multiple organ toxicities, indicating the need for additional toxicological studies to assess the long-term safety of these compounds (Wang et al., 2019).
Analytical Methods for Antioxidant Activity
The study of antioxidants and their implications across various fields suggests methods that could be applied to analyze the antioxidant activity of compounds like "this compound". Understanding these methods may provide insights into the compound's potential antioxidant properties and its applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Safety and Hazards
The safety information for “1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate” indicates that it should be handled with care. It is recommended to wear personal protective equipment/face protection and avoid getting it in eyes, on skin, or on clothing . It is also advised to avoid breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
It’s structurally similar compound, 1-oxa-2,6-diazaspiro[33]heptane (ODASE), has been reported as a potential bioisostere for piperazine , suggesting that it may interact with similar targets.
Mode of Action
Given its structural similarity to odase, it might interact with its targets in a similar manner .
Biochemical Analysis
Biochemical Properties
1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can alter the expression of genes related to metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, altering their conformation and activity. For instance, it can inhibit the activity of certain proteases by binding to their active sites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage . It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted through the liver and kidneys . The metabolic pathways of this compound can influence its overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and function.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Properties
IUPAC Name |
1-oxa-6-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.C2HF3O2/c1-2-7-5(1)3-6-4-5;3-2(4,5)1(6)7/h6H,1-4H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIZPPTWNRTQMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC12CNC2.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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